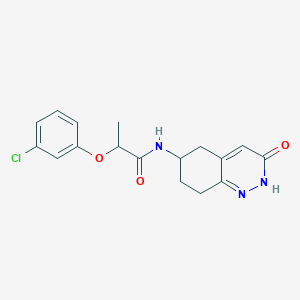
2-(3-chlorophenoxy)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a critical enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 by CHIR-99021 has been shown to have potential applications in several fields, including stem cell research, cancer therapy, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
One significant application of similar compounds to 2-(3-chlorophenoxy)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide is in the realm of herbicidal activity. For example, a study by Liu et al. (2008) on N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide reported effective herbicidal properties, indicating the potential of related compounds in agricultural applications (Liu et al., 2008).
Antinociceptive Activity
Compounds structurally related to this compound have been explored for their antinociceptive (pain-relieving) activities. For instance, Önkol et al. (2004) synthesized and studied the antinociceptive properties of (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives, suggesting potential applications in pain management (Önkol et al., 2004).
Antibacterial and Antifungal Agents
Another application is in the development of antibacterial and antifungal agents. A study by Zala et al. (2015) on the synthesis of N-(5-(2-Cholrobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynephthalen-2-yl) propanamide showed promising antibacterial and antifungal activities, highlighting the potential use of similar compounds in medical and pharmaceutical fields (Zala et al., 2015).
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-10(24-14-4-2-3-12(18)9-14)17(23)19-13-5-6-15-11(7-13)8-16(22)21-20-15/h2-4,8-10,13H,5-7H2,1H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUDUWZQYDNLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC2=NNC(=O)C=C2C1)OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3014099.png)
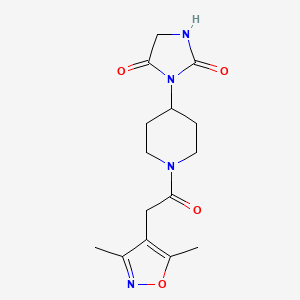
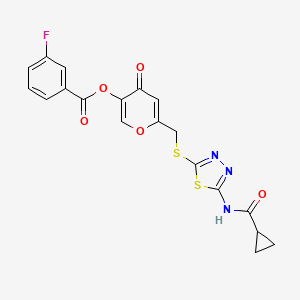
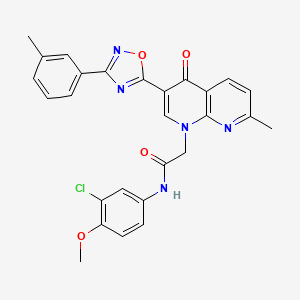
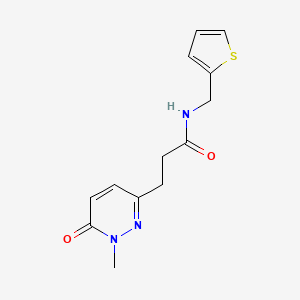
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide](/img/structure/B3014106.png)
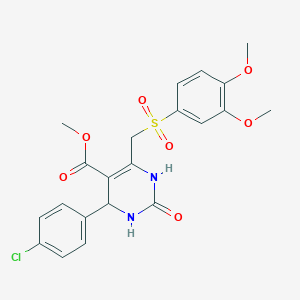
![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)

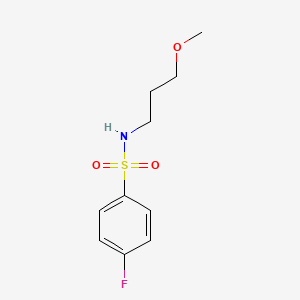
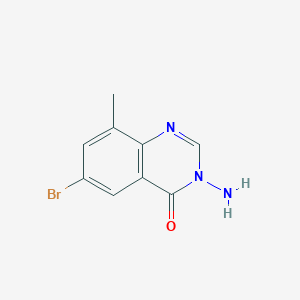
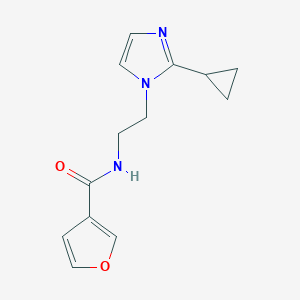
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)
![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)